5-Lipoxygenase Inhibitory Activity: Potency Classification Relative to NDGA and Zileuton
The Medical University of Lublin classifies 3-methyl-1-azaspiro[5.5]undec-3-en-5-one as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' additionally noting weaker inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1]. This multi-target profile differentiates it from the FDA-approved 5-LOX inhibitor Zileuton (5-LOX IC50 ≈ 0.4–0.5 µM in human PMNL, selective for 5-LOX) and the broad-spectrum lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA; 5-LOX IC50 = 0.2 µM, 12-LOX IC50 = 30 µM, 15-LOX IC50 = 30 µM) . However, no quantitative IC50 value is publicly available for the target compound in any 5-LOX assay. The qualitative 'potent' designation cannot be quantitatively ranked against peer compounds without primary assay data.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory activity |
|---|---|
| Target Compound Data | Qualitatively reported as 'potent lipoxygenase inhibitor'; no IC50 value available in public domain |
| Comparator Or Baseline | Zileuton: 5-LOX IC50 = 0.4 µM (human PMNL), 0.9 µM (human whole blood); NDGA: 5-LOX IC50 = 0.2 µM |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative IC50 data |
| Conditions | Target compound: enzyme source and assay conditions unspecified in available MeSH record. Comparators: Zileuton tested in human PMNL and whole blood; NDGA tested against isolated human 5-LOX. |
Why This Matters
Without a publicly reported IC50 value, procurement decisions for 5-LOX inhibition studies cannot be based on potency comparisons; the compound's value lies in its unique spirocyclic scaffold as a tool for structure–activity relationship (SAR) exploration rather than as a potency benchmark.
- [1] Medical University of Lublin. MeSH Concept Record M0014961: 3-Methyl-1-azaspiro[5.5]undec-3-en-5-one. Classified as potent lipoxygenase inhibitor. View Source
